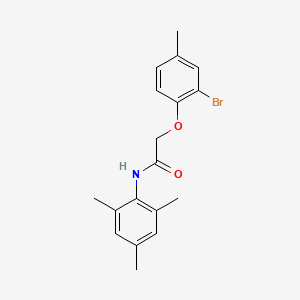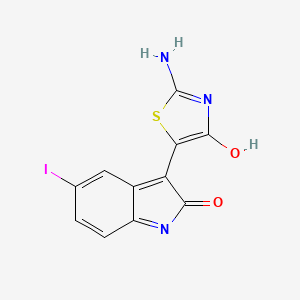
2-(2-bromo-4-methylphenoxy)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-mesitylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BAM 15, and it is a mitochondrial uncoupler that has been found to have a significant impact on cellular metabolism. In
作用機序
The mechanism of action of BAM 15 involves the uncoupling of mitochondrial oxidative phosphorylation. This leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane, which results in an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging.
Biochemical and Physiological Effects:
BAM 15 has been found to have several biochemical and physiological effects. One of the most significant effects is an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging. BAM 15 has also been found to have a protective effect against mitochondrial dysfunction and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using BAM 15 in lab experiments is its ability to uncouple mitochondrial oxidative phosphorylation. This effect can lead to an increase in cellular respiration and metabolism, which can be beneficial in several areas of research. However, one of the limitations of using BAM 15 is its potential toxicity. High concentrations of BAM 15 can lead to mitochondrial dysfunction and cell death.
将来の方向性
There are several future directions for the use of BAM 15 in scientific research. One potential direction is in the development of new treatments for cancer and metabolic disorders. BAM 15 has been found to have a significant impact on cellular metabolism, which could be beneficial in the treatment of these diseases. Another potential direction is in the study of aging. BAM 15 has been found to have a protective effect against mitochondrial dysfunction and oxidative stress, which could be beneficial in the study of aging and age-related diseases.
Conclusion:
In conclusion, BAM 15 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of BAM 15 involves the reaction of 2-bromo-4-methylphenol with N-mesitylacetamide in the presence of a base. BAM 15 has been found to have several potential applications in scientific research, including in the field of mitochondrial research. The mechanism of action of BAM 15 involves the uncoupling of mitochondrial oxidative phosphorylation, which leads to an increase in cellular respiration and metabolism. BAM 15 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of BAM 15 involves the reaction of 2-bromo-4-methylphenol with N-mesitylacetamide in the presence of a base. The reaction takes place in dichloromethane, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.
科学的研究の応用
BAM 15 has been found to have several potential applications in scientific research. One of the most significant applications is in the field of mitochondrial research. BAM 15 has been shown to uncouple mitochondrial oxidative phosphorylation, which can lead to an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-11-5-6-16(15(19)9-11)22-10-17(21)20-18-13(3)7-12(2)8-14(18)4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTZNZNMSWQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)

![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)

![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol](/img/structure/B6027224.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6027236.png)